molecular formula C18H17FN2O2 B8458430 Ethyl 5-fluoro-1-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxylate CAS No. 921039-99-8

Ethyl 5-fluoro-1-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxylate

Cat. No. B8458430
Key on ui cas rn: 921039-99-8
M. Wt: 312.3 g/mol
InChI Key: WYWROIQNKRPFEK-UHFFFAOYSA-N
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Patent
US07745467B2

Procedure details

A solution of 0.365 g (1.44 mmol) of 1,1′-(azodicarbonyl)dipiperidine in 10 ml of tetrahydrofuran is added dropwise to a solution of 0.2 g (0.97 mmol) of ethyl 5-fluoro-1H-indole-2-carboxylate, 0.178 g (1.45 mmol) of 2-(pyrid-3-yl)ethanol and 0.36 ml (1.44 mmol) of tributylphosphine in 30 ml of tetrahydrofuran. The reaction mixture is stirred overnight at room temperature and then concentrated under reduced pressure and taken up in 50 ml of cyclohexane. The suspension is then filtered and the filtrate is chromatographed on a column of silica (eluent: dichloromethane/methanol). 0.125 g of the expected product is obtained.
Quantity
0.365 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O.[F:19][C:20]1[CH:21]=[C:22]2[C:26](=[CH:27][CH:28]=1)[NH:25][C:24]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:23]2.[N:34]1[CH:39]=[CH:38][CH:37]=[C:36]([CH2:40][CH2:41]O)[CH:35]=1.C(P(CCCC)CCCC)CCC>O1CCCC1>[F:19][C:20]1[CH:21]=[C:22]2[C:26](=[CH:27][CH:28]=1)[N:25]([CH2:41][CH2:40][C:36]1[CH:35]=[N:34][CH:39]=[CH:38][CH:37]=1)[C:24]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:23]2

Inputs

Step One
Name
Quantity
0.365 g
Type
reactant
Smiles
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
Name
Quantity
0.2 g
Type
reactant
Smiles
FC=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
0.178 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCO
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The suspension is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is chromatographed on a column of silica (eluent: dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C2C=C(N(C2=CC1)CCC=1C=NC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.125 g
YIELD: CALCULATEDPERCENTYIELD 41.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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